molecular formula C18H20N2O3 B1615792 4-Dimethylaminobenzoic anhydride CAS No. 7474-31-9

4-Dimethylaminobenzoic anhydride

Cat. No.: B1615792
CAS No.: 7474-31-9
M. Wt: 312.4 g/mol
InChI Key: KGUATYWLOBCNMI-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzoic anhydride is an organic compound with the molecular formula C18H20N2O3. It is a derivative of benzoic acid, where the carboxylic acid groups are replaced by an anhydride linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Dimethylaminobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in esterification and amidation reactions. These interactions are crucial for the formation of esters and amides, which are important in various biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and adverse effects on organ function. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by esterases and amidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of different metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

4-Dimethylaminobenzoic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 4-dimethylaminobenzoic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions and results in the formation of the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid, which allows for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild reaction conditions .

Chemical Reactions Analysis

4-Dimethylaminobenzoic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with amines and alcohols. In nucleophilic acyl substitution, the anhydride reacts with nucleophiles such as amines or alcohols to form amides or esters, respectively. Hydrolysis of the anhydride in the presence of water results in the formation of 4-dimethylaminobenzoic acid . Common reagents used in these reactions include water, alcohols, and amines, and the major products formed are amides, esters, and carboxylic acids.

Scientific Research Applications

4-Dimethylaminobenzoic anhydride has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is utilized in the study of enzyme mechanisms and protein interactionsIn industry, it is used in the production of polymers and other materials .

Comparison with Similar Compounds

4-Dimethylaminobenzoic anhydride can be compared with other similar compounds such as acetic anhydride, succinic anhydride, and phthalic anhydride. While all these compounds are anhydrides and share similar reactivity, this compound is unique due to the presence of the dimethylamino group, which can influence its reactivity and applications. Similar compounds include:

Properties

IUPAC Name

[4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19(2)15-9-5-13(6-10-15)17(21)23-18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUATYWLOBCNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322681
Record name 4-DIMETHYLAMINOBENZOIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7474-31-9
Record name Benzoic acid, anhydride
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Record name 4-DIMETHYLAMINOBENZOIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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